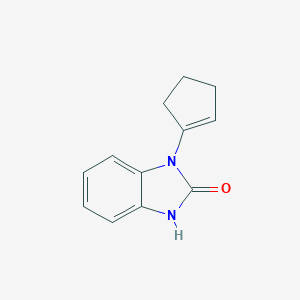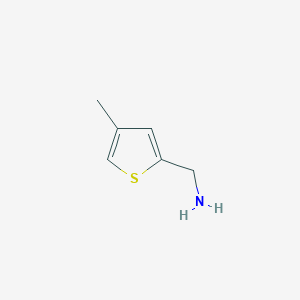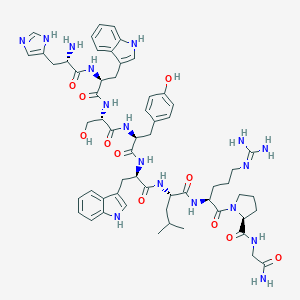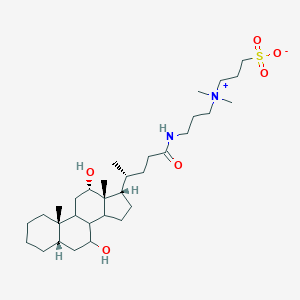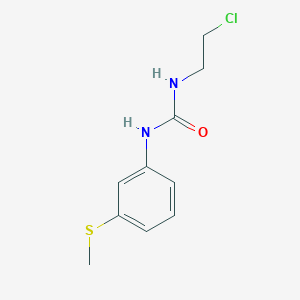
Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-
描述
Synthesis Analysis
The synthesis of 1-aryl-3-(2-chloroethyl) ureas involves the reaction of 4-phenylbutyric acid and alkylanilines to yield compounds with cytotoxic activity on human adenocarcinoma cells. These compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and 4-butyl[3-(2-chloroethyl)ureido]benzene, have been compared to chlorambucil for their cytotoxic effects (Gaudreault et al., 1988).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, has been elucidated using single-crystal x-ray diffraction, revealing significant details about the arrangement of atoms and the conformation of the cyclohexyl ring and the nitrosourea moiety (Smith et al., 1978).
Chemical Reactions and Properties
The reactivity of urea derivatives can be demonstrated through various synthetic pathways, including reactions with 2,4-dinitro-β-phenylethylamine for quantification purposes. Such methodologies allow for the identification and analysis of these compounds in biological matrices, showcasing their chemical properties and interactions (Caddy & Idowu, 1984).
Physical Properties Analysis
Investigations into the physical properties of these compounds, including solubility, melting point, and stability, are crucial for understanding their behavior in biological systems. The analysis of these properties is fundamental to the development of pharmaceutical agents, although specific studies on the physical properties of "Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-" were not directly found in the provided research.
Chemical Properties Analysis
The chemical properties of 1-aryl-3-(2-chloroethyl) ureas include their mechanisms of action, such as alkylation of DNA or interaction with tubulin, which contributes to their antineoplastic activity. These compounds exhibit selective cytotoxicity towards cancer cells, making them potential candidates for cancer therapy. Their synthesis, reactivity with biological molecules, and the consequent biological effects are areas of significant interest in medicinal chemistry (Fortin et al., 2010); (Mounetou et al., 2001).
科学研究应用
Urea Biosensors and Detection Techniques
Recent advances in biosensors for detecting and quantifying urea concentration highlight the critical importance of urea in various fields such as fishery, dairy, food preservation, and agriculture. Urea biosensors utilize the enzyme urease (Urs) as a bioreceptor element. The integration of nanoparticles and conducting polymers in urea biosensors has been a significant focus, aiming to enhance the enzyme immobilization and retain its activity for extended periods. This comprehensive review on urea biosensors provides insights into sensing parameters based on materials used for enzyme immobilization, offering a valuable resource for researchers in the biosensor domain (Botewad et al., 2021).
Urea Metabolism in Ruminants
The utilization of urea as non-protein nitrogen in ruminants' diets, serving as an economical alternative to feed proteins, has been thoroughly reviewed. Urea metabolism in ruminants, regulated by rumen bacterial urease, plays a crucial role in microbial protein synthesis, which is essential for meeting the protein requirements of ruminants. This review highlights the integration of traditional and molecular biotechnologies to gain a deeper understanding of urea-degrading bacteria and urea nitrogen metabolism in ruminants, laying the groundwork for future strategies to enhance urea utilization efficiency in these animals (Jin et al., 2018).
Therapeutic Applications and Drug Design
The unique hydrogen binding capabilities of ureas, incorporating them into small molecules displaying a broad range of bioactivities, are crucial in drug design. This review focuses on the significance of urea in drug design, summarizing successful studies of various urea derivatives as modulators of biological targets. It underscores the importance of the urea moiety in medicinal chemistry, stimulating its use as a structural motif in the development of new therapeutics (Jagtap et al., 2017).
Urease Inhibitors in Medical Applications
The review of urease inhibitors, specifically focusing on their potential applications in treating gastric and urinary tract infections, provides insights into various groups of urease inhibitors. This paper covers the patent literature related to urease inhibitors, highlighting compounds like hydroxamic acids, phosphoramidates, and urea derivatives that show promise in medical applications. It also discusses the limited clinical use of these inhibitors, pointing to the need for further exploration of urease inhibition's full potential (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Implications
The review on recent research problems in using urea as a nitrogen fertilizer discusses the NH3 volatilization, NO2- accumulation, and phytotoxicity issues. It explores how urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), can mitigate the adverse effects of urea fertilizers on seed germination, seedling growth, and environmental pollution. This comprehensive review sheds light on the challenges and solutions associated with urea-based fertilizers in agriculture, providing valuable insights for researchers and practitioners in the field (Bremner, 1995).
未来方向
属性
IUPAC Name |
1-(2-chloroethyl)-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDDUFJBPBWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145115 | |
| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |
CAS RN |
102433-61-4 | |
| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



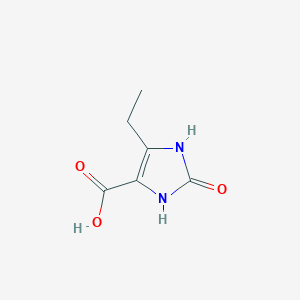


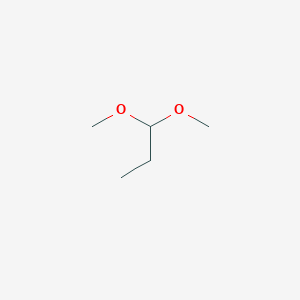


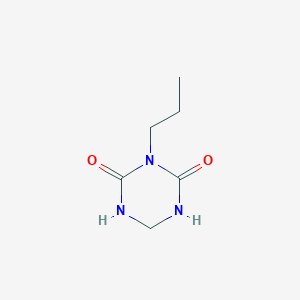

![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
